

An In-depth Technical Guide to Key Heterocyclic Compounds in Drug Discovery

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Compound of Interest

Compound Name: 6,7-Difluoro-1H-indole

CAS No.: 271780-84-8

Cat. No.: B1602896

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Notice of Clarification: The initial query presented a topic with conflicting identifiers: CAS number 271780-84-8 and the chemical name 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-. It is important for the scientific community to note that these two identifiers do not refer to the same chemical entity. CAS number 271780-84-8 is unequivocally assigned to **6,7-Difluoro-1H-indole**. The provided chemical name does not have a publicly registered CAS number as of this writing.

This guide has been structured to address both molecules independently, providing a comprehensive technical overview of each for researchers, scientists, and drug development professionals.

Part 1: 6,7-Difluoro-1H-indole (CAS: 271780-84-8) Introduction and Physicochemical Properties

6,7-Difluoro-1H-indole is a fluorinated aromatic heterocycle that serves as a valuable building block in medicinal chemistry.[1] The indole scaffold is a "privileged structure" known to interact with a wide range of biological targets.[2] The introduction of fluorine atoms at the 6 and 7 positions of the indole ring significantly alters the molecule's electronic properties, lipophilicity,

and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents.

The core properties of **6,7-Difluoro-1H-indole** are summarized in the table below:



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Synthesis and Reactivity

The synthesis of **6,7-Difluoro-1H-indole** typically involves the construction of the pyrrole ring onto a pre-existing difluorinated benzene derivative. A common strategy is the Leimgruber-Batcho indole synthesis, which is adaptable for various substituted indoles.

Conceptual Synthesis Workflow:



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Caption: Leimgruber-Batcho synthesis of **6,7-Difluoro-1H-indole**.

Experimental Protocol: Synthesis of **6,7-Difluoro-1H-indole** (Representative)

- **Enamine Formation:** 2,3-Difluoronitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) and heated to yield the intermediate β -(2,3-Difluoro-6-nitrophenyl)enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Reductive Cyclization:** The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (via a balloon or a Parr hydrogenator) and stirred until the reduction of the nitro group and subsequent cyclization to the indole is complete.
- **Work-up and Purification:** The reaction mixture is filtered through celite to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford **6,7-Difluoro-1H-indole**.

Applications in Drug Discovery

6,7-Difluoro-1H-indole is primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The fluorine substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Workflow for Application in Medicinal Chemistry:



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Caption: Use of **6,7-Difluoro-1H-indole** in a drug discovery pipeline.

Safety Information

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. General safety precautions for indole derivatives should be followed. Based on data for similar fluorinated indoles, the compound may be harmful if swallowed or in contact with skin, and may cause eye and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

Suppliers

6,7-Difluoro-1H-indole is available from several chemical suppliers catering to the research and development sector.



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Part 2: 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)- Introduction and Physicochemical Properties

This molecule is a complex heterocyclic compound containing several pharmacologically relevant moieties: a pyridinecarboxamide, a 1,4-benzodioxin, and a 4-methylpiperazine group. While a specific CAS number for this exact structure is not readily found in public databases, its

constituent parts are common in many known bioactive agents. For instance, the benzodioxin moiety is found in drugs like Doxazosin, and piperazine is a core scaffold in numerous antipsychotic and antihistaminic drugs. The pyridinecarboxamide structure is also prevalent in medicinal chemistry.

Based on its structure, the following properties can be predicted:



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Plausible Synthesis Route

A plausible synthetic route for this molecule would involve the coupling of key intermediates. A common approach would be an amide bond formation between a substituted pyridinecarboxylic acid and an aminobenzodioxin, followed by the introduction of the methylpiperazine group.

Proposed Synthesis Workflow:



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Caption: A plausible synthetic route for the target pyridinecarboxamide.

Experimental Protocol: Proposed Synthesis (Conceptual)

- Amide Coupling: 4-Chloro-2-pyridinecarboxylic acid and 6-amino-2,3-dihydro-1,4-benzodioxin would be dissolved in an aprotic solvent like DMF. A peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred at room temperature until completion to form the intermediate amide.
- Nucleophilic Aromatic Substitution (S_NAr): The intermediate, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chloro-2-pyridinecarboxamide, is then reacted with 1-methylpiperazine. This reaction is typically heated in a suitable solvent, possibly with a base, to facilitate the displacement of the chloride on the pyridine ring.
- Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield the desired 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-.

Potential Pharmacological Relevance

The structural motifs present in this molecule suggest potential activity as a kinase inhibitor or a GPCR ligand.

- Pyridinecarboxamides are found in a variety of enzyme inhibitors, including PARP inhibitors used in oncology.[4]
- Piperazine derivatives are well-known for their CNS activity, often targeting dopamine and serotonin receptors.[5]
- The dihydro-1,4-benzodioxin ring system is a feature of several alpha-1 adrenergic receptor antagonists.

Therefore, this compound could be a candidate for screening in oncology, neuroscience, or cardiovascular research programs. Its mechanism of action would depend on the specific three-dimensional conformation and its affinity for various biological targets.

Suppliers of Starting Materials and Custom Synthesis

While the final compound is not a stock item, the necessary starting materials are commercially available from major chemical suppliers. Alternatively, custom synthesis of the final compound can be requested from contract research organizations (CROs).

Key Starting Materials Suppliers:



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Custom Synthesis Services:

- WuXi AppTec
- Pharmaron
- Syngene

References

- Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents... - ResearchGate. (URL: [\[Link\]](#))
- Piperazines database - synthesis, physical properties - ChemSynthesis. (URL: [\[Link\]](#))
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide, AngeneChemical. (URL: [\[Link\]](#))

- Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl}[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α -glucosidase and acetylcholinesterase inhibitors and their in silico study - ResearchGate. (URL: [\[Link\]](#))
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (URL: [\[Link\]](#))
- Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed. (URL: [\[Link\]](#))
- Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. (URL: [\[Link\]](#))

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Sources

- 1. 271780-84-8 | 6,7-Difluoro-1H-indole - MolDb [moldb.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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